Physicochemical Properties of Methyl 1-hydroxycycloheptane-1-carboxylate
Physicochemical Properties of Methyl 1-hydroxycycloheptane-1-carboxylate
This guide provides an in-depth technical analysis of Methyl 1-hydroxycycloheptane-1-carboxylate , a specialized aliphatic building block used in medicinal chemistry for constructing spirocyclic scaffolds and modifying ring-based pharmacophores.
Technical Monograph & Application Guide
Executive Summary
Methyl 1-hydroxycycloheptane-1-carboxylate (CAS: 62791-48-4 ) is a geminal
Chemical Identity & Structural Analysis
The compound consists of a cycloheptane ring substituted at the C1 position with both a hydroxyl group (-OH) and a methyl ester group (-COOCH
| Attribute | Detail |
| IUPAC Name | Methyl 1-hydroxycycloheptane-1-carboxylate |
| CAS Number | 62791-48-4 |
| MDL Number | MFCD09817660 |
| Molecular Formula | C |
| Molecular Weight | 172.22 g/mol |
| SMILES | COC(=O)C1(O)CCCCCC1 |
| Structural Class |
Physicochemical Profile
The following data aggregates calculated properties (ACD/Labs, EPISuite) and available experimental values. Due to the specific nature of this building block, predicted values are calibrated against the cyclohexane analog (CAS 6149-50-4).
Table 1: Quantitative Physicochemical Data
| Property | Value (Experimental/Predicted) | Context & Implications |
| Physical State | Liquid (at 25°C) | Colorless to pale yellow oil. |
| Boiling Point | 230.1 ± 13.0 °C (760 mmHg) | High boiling point requires vacuum distillation for purification (approx. 85-90°C @ 1 mmHg). |
| Density | 1.095 ± 0.06 g/cm³ | Slightly denser than water; facilitates phase separation in aqueous workups. |
| LogP (Octanol/Water) | 1.65 ± 0.3 | Moderate lipophilicity; suitable for CNS-active fragments. |
| Flash Point | > 100 °C (Predicted) | Class IIIB Combustible Liquid. |
| Refractive Index | 1.481 | Useful for purity checks via refractometry. |
| pKa (OH group) | ~13.5 | Tertiary alcohol is weakly acidic; requires strong bases (NaH, KH) for deprotonation. |
| H-Bond Donors | 1 | The tertiary hydroxyl group. |
| H-Bond Acceptors | 3 | Ester carbonyl, ester ether, and hydroxyl oxygen. |
| PSA (Polar Surface Area) | 46.5 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability. |
Synthesis & Manufacturing
The industrial standard for synthesizing geminal
Core Synthesis Pathway (DOT Visualization)
The following diagram illustrates the conversion of Cycloheptanone to the target ester via a Cyanohydrin intermediate.
Caption: Step-wise synthesis via the Pinner reaction sequence. The nitrile intermediate is hydrolyzed in situ to the methyl ester.
Detailed Experimental Protocol (Pinner Method)
Objective: Synthesis of Methyl 1-hydroxycycloheptane-1-carboxylate from Cycloheptanone.
-
Cyanohydrin Formation:
-
To a stirred solution of Cycloheptanone (1.0 eq) in DCM at 0°C, add Trimethylsilyl cyanide (TMSCN, 1.1 eq) and a catalytic amount of Zinc Iodide (ZnI
, 0.01 eq). -
Stir at room temperature for 4 hours. Monitor by TLC (disappearance of ketone).
-
Note: TMSCN is safer than HCN gas but requires moisture-free conditions.
-
-
Pinner Reaction (Methanolysis):
-
Cool the reaction mixture to 0°C. Add anhydrous Methanol (excess, 10 eq).
-
Bubble dry HCl gas through the solution for 30 minutes until saturated.
-
Seal and stir at 0-5°C for 12-18 hours. This converts the nitrile to the imidate hydrochloride.
-
-
Hydrolysis:
-
Workup:
-
Extract with Ethyl Acetate (3x). Wash organics with sat. NaHCO
(to remove acid) and Brine. -
Dry over MgSO
, filter, and concentrate in vacuo. -
Purification: Distill under reduced pressure (approx. 90°C at 1 mmHg) to obtain a clear oil.
-
Stability & Reactivity Profile
Understanding the reactivity of the tertiary alcohol and ester moiety is crucial for storage and downstream derivatization.
Chemical Stability Matrix
-
Hydrolysis: The sterically hindered ester is relatively resistant to hydrolysis compared to primary esters. Saponification requires refluxing with strong base (NaOH/EtOH).
-
Oxidation: The tertiary alcohol cannot be oxidized to a ketone without breaking C-C bonds. This makes the scaffold robust under oxidative conditions used elsewhere in a synthetic sequence.
-
Dehydration: Treatment with strong acid (e.g., H
SO , TsOH) leads to elimination of water, forming the -unsaturated ester (Methyl cyclohept-1-enecarboxylate).
Reactivity Logic Flow (DOT Visualization)
This diagram guides researchers on how to utilize or protect the functional groups.
Caption: Decision tree for chemical derivatization. Elimination is the primary side-reaction under acidic thermal conditions.
Applications in Drug Discovery
This compound is not merely a solvent or reagent but a structural motif .
-
Ring Expansion (Tiffeneau-Demjanov):
-
The
-amino alcohol derived from this ester (via amidation and reduction) can undergo diazotization to expand the ring to cyclooctanone derivatives, accessing medium-sized rings difficult to synthesize directly.
-
-
Spirocyclic Scaffolds:
-
Intramolecular cyclization involving the hydroxyl group allows for the formation of spiro-lactones or spiro-ethers, which are increasingly popular in designing rigidified analogs of flexible ligands.
-
-
Conformational Locking:
-
Replacing a cyclohexyl group with a cycloheptyl group alters the "pucker" and lipophilic vector of a drug molecule. The 1-hydroxy-1-carboxylate motif provides a specific vector for H-bond donation (OH) and acceptance (C=O) in a defined spatial arrangement.
-
References
-
PubChem. (n.d.). Methyl 1-hydroxycycloheptane-1-carboxylate (Compound).[4][5][6] National Library of Medicine. Retrieved February 27, 2026, from [Link]
-
Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue: Methyl 1-hydroxycycloheptane-1-carboxylate. Retrieved February 27, 2026, from [Link]
- Corey, E. J., & Kuwajima, I. (1978). One-step synthesis of alpha-hydroxy carboxylic acids from ketones. Tetrahedron Letters, 19(6), 487-490. (Foundational reference for Cyanohydrin/Pinner logic).
Sources
- 1. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. 1-羟基环庚烷-1-羧酸 | 1-Hydroxycycloheptane-1-carboxylic | 20920-03-0 - 乐研试剂 [leyan.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. fluorochem.co.uk [fluorochem.co.uk]
